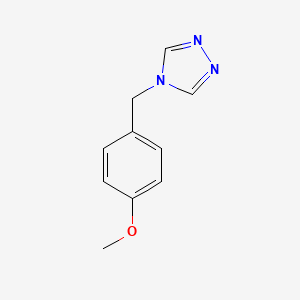

4-(4-Methoxybenzyl)-4H-1,2,4-triazole

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-[(4-methoxyphenyl)methyl]-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-14-10-4-2-9(3-5-10)6-13-7-11-12-8-13/h2-5,7-8H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVPMIDFJQLJRRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C=NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20512372 | |

| Record name | 4-[(4-Methoxyphenyl)methyl]-4H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20512372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36175-43-6 | |

| Record name | 4-[(4-Methoxyphenyl)methyl]-4H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20512372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 4 Methoxybenzyl 4h 1,2,4 Triazole and Its Analogs

Heterocyclization Reactions for 1,2,4-Triazole (B32235) Ring Formation

The formation of the 1,2,4-triazole ring is a critical step in the synthesis of 4-(4-methoxybenzyl)-4H-1,2,4-triazole and its derivatives. Various heterocyclization strategies have been developed to efficiently construct this five-membered nitrogen-containing ring.

Ring Closure of Thiosemicarbazides in Basic Media

A prevalent method for the synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols involves the intramolecular cyclization of 1-aroyl-4-arylthiosemicarbazides in a basic medium. cnpereading.comresearchgate.net This approach is particularly relevant for producing precursors to the target compound. The reaction typically proceeds by treating the corresponding thiosemicarbazide (B42300) derivative with an aqueous solution of a base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by heating.

The general synthetic route begins with the reaction of an acid hydrazide with an isothiocyanate to form the thiosemicarbazide intermediate. For the synthesis of analogs of this compound, this would involve reacting a substituted benzoylhydrazine with 4-methoxyphenyl (B3050149) isothiocyanate. The subsequent base-catalyzed cyclization of the resulting thiosemicarbazide furnishes the desired 4-aryl-5-substituted-4H-1,2,4-triazole-3-thiol.

A study on the synthesis of 5-benzyl-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol, a close analog of the target compound, reported a yield of 79%. nih.gov The reaction conditions and yields for the synthesis of various analogs are summarized in the table below.

| Starting Material (Thiosemicarbazide) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1-(Phenylacetyl)-4-(4-methoxyphenyl)thiosemicarbazide | NaOH | Ethanol (B145695) | Reflux | 79 | nih.gov |

| 1-Benzoyl-4-phenylthiosemicarbazide | KOH | Ethanol | Reflux | Not Specified | cnpereading.com |

| 1-(2-Furoyl)-4-(4-methoxyphenyl)thiosemicarbazide | NaOH | Ethanol | Reflux | 93 (for thiosemicarbazide) | nih.gov |

Cyclization with Hydrazine (B178648) Hydrate (B1144303) to Form Triazolethiones

Another important synthetic route involves the use of hydrazine hydrate for the cyclization of dithiocarbazinates or related intermediates to form 4-amino-1,2,4-triazole-3-thiones. nepjol.inforesearchgate.net This method is particularly useful for introducing an amino group at the 4-position of the triazole ring, which can then be further modified.

The synthesis typically starts with the reaction of a carboxylic acid hydrazide with carbon disulfide in the presence of a base like potassium hydroxide to form a potassium dithiocarbazinate salt. nepjol.inforesearchgate.net This salt is then treated with hydrazine hydrate and heated under reflux to induce cyclization and form the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol. nepjol.infoisres.org For instance, the synthesis of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol is achieved by the cyclization of potassium dithiocarbazinate with hydrazine hydrate in water. isres.org

This methodology can be adapted for the synthesis of 4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thione by starting with 4-methoxyphenylacetylhydrazide. The resulting 4-amino derivative serves as a versatile intermediate for further functionalization.

| Starting Material | Reagents | Solvent | Reaction Condition | Product | Reference |

| Benzoic acid hydrazide | 1. CS₂, KOH 2. Hydrazine hydrate | Ethanol, Water | Reflux | 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol | nepjol.info |

| 3-(4-Chlorophenyl)propanoic acid hydrazide | 1. CS₂, KOH 2. Hydrazine hydrate | Ethanol, Water | Reflux | 4-Amino-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thione | nih.gov |

Multi-Step Synthesis Protocols for Substituted 4H-1,2,4-Triazoles

The synthesis of complex this compound analogs often requires multi-step reaction sequences that allow for the introduction of various substituents and functional groups onto the triazole scaffold.

Condensation Reactions for Schiff Base Derivatives

Schiff bases are valuable intermediates in the synthesis of diverse heterocyclic compounds. In the context of 1,2,4-triazoles, Schiff bases are commonly prepared through the condensation reaction of a 4-amino-1,2,4-triazole (B31798) derivative with an appropriate aldehyde or ketone. isres.orgfrontiersin.org This reaction is typically catalyzed by a few drops of a strong acid, such as sulfuric acid or glacial acetic acid, in a suitable solvent like ethanol. frontiersin.org

For example, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol can be reacted with various aromatic aldehydes to yield the corresponding Schiff bases. isres.org Similarly, 4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol can be condensed with different aldehydes to produce a library of Schiff base derivatives. researchgate.net These Schiff bases can then undergo further chemical transformations to generate more complex molecules.

| 4-Amino-1,2,4-triazole Derivative | Aldehyde | Catalyst | Solvent | Product | Reference |

| 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol | Benzaldehyde | Conc. H₂SO₄ | Ethanol | 4-(Benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol | isres.org |

| 4-Amino-1,2,4-triazole | 4-Aminoacetophenone | Glacial Acetic Acid | Ethanol | N-(1-(4-Aminophenyl)ethylidene)-4H-1,2,4-triazol-4-amine | frontiersin.org |

| 4-Amino-5-(2-hydroxyphenyl)-4H-1,2,4-triazole-3-thiol | Vanillin | Conc. H₂SO₄ | Ethanol | 4-(4-Hydroxy-3-methoxybenzylideneamino)-5-(2-hydroxyphenyl)-4H-1,2,4-triazole-3-thiol |

Alkylation and Acylation Strategies on Triazole Scaffolds

Alkylation and acylation reactions are fundamental transformations for modifying the 1,2,4-triazole core. These reactions can be directed to either the nitrogen or sulfur atoms of the triazole ring, depending on the substrate and reaction conditions.

S-alkylation of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a common strategy to introduce various side chains. researchgate.netmdpi.com The reaction is typically carried out in an alkaline medium using an alkylating agent such as an alkyl halide. For instance, 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol can be S-alkylated with 2-bromo-1-phenylethanone in the presence of cesium carbonate in DMF. researchgate.netmdpi.com This selective S-alkylation is confirmed by spectroscopic analysis. mdpi.com

Acylation reactions can be performed on the amino group of 4-amino-1,2,4-triazoles or on the nitrogen atoms of the triazole ring itself. For example, N-acylation of a Schiff base derived from 4-amino-1,2,4-triazole can be achieved using acetyl chloride in dry benzene. frontiersin.org These reactions provide a means to further diversify the structure of the target molecules.

| Triazole Substrate | Reagent | Base | Solvent | Product | Reference |

| 4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol | 2-Bromo-1-phenylethanone | Cs₂CO₃ | DMF | 2-((4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-phenylethanone | researchgate.netmdpi.com |

| 3-(4-Chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole | Ethyl bromoacetate (B1195939) | Not specified | Not specified | Ethyl (3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl)acetate | nih.gov |

| N-(1-(4-Hydroxyphenyl)ethyl)-N-(1-(4-(N-(1-(4-hydroxyphenyl)ethyl)acetamido)phenyl)ethyl)acetamide | Acetyl chloride | Not specified | Dry Benzene | N-Acyl derivative | frontiersin.org |

Novel Synthetic Approaches and Catalyst Systems in 1,2,4-Triazole Synthesis

Recent advancements in organic synthesis have led to the development of novel and more efficient methods for the construction of 1,2,4-triazoles, often employing catalytic systems to enhance reaction rates, yields, and regioselectivity.

One-pot syntheses of 4,5-disubstituted-1,2,4-triazole-3-thiones have been developed, offering a more streamlined and efficient alternative to traditional multi-step procedures. cnpereading.comresearchgate.net These methods often involve the in-situ formation of the thiosemicarbazide intermediate followed by cyclization without isolation. Microwave irradiation has also been employed to accelerate these reactions, significantly reducing reaction times. cnpereading.comresearchgate.net

Copper-catalyzed reactions have emerged as a powerful tool for the synthesis of 1,2,4-triazoles. nih.govisres.org For example, a copper-catalyzed one-pot synthesis of substituted 1,2,4-triazoles from nitriles and hydroxylamine (B1172632) has been reported. nih.gov This protocol utilizes simple and readily available starting materials and an inexpensive catalyst. nih.gov Catalyst-dependent regioselective synthesis of 1,3- and 1,5-disubstituted 1,2,4-triazoles has also been achieved using silver(I) and copper(II) catalysts, respectively. nih.gov

Furthermore, metal-free synthetic routes are gaining attention due to their environmental benefits. An amine oxidase-inspired catalytic system has been developed for the regioselective synthesis of 1,2,4-triazoles, using oxygen as the terminal oxidant. rsc.org These novel approaches provide versatile and sustainable pathways to access a wide range of structurally diverse 1,2,4-triazole derivatives.

| Method | Catalyst/Promoter | Starting Materials | Key Features | Reference |

| One-pot synthesis | Microwave irradiation | Acid hydrazide, Isothiocyanate | Reduced reaction time, high efficiency | cnpereading.comresearchgate.net |

| Copper-catalyzed synthesis | Cu(OAc)₂ | Nitriles, Hydroxylamine | Use of simple starting materials, inexpensive catalyst | nih.gov |

| Catalyst-controlled regioselective synthesis | Ag(I) or Cu(II) | Isocyanides, Aryl diazonium salts | High regioselectivity for 1,3- or 1,5-disubstituted products | nih.gov |

| Amine oxidase-inspired catalysis | 1,10-Phenanthroline-5,6-dione, FeCl₃ | Primary amine, Hydrazine | Metal-free, environmentally benign, uses oxygen as oxidant | rsc.org |

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner product profiles compared to conventional heating methods. pnrjournal.comorganic-chemistry.orgiosrjournals.org This technology is particularly effective for the synthesis of heterocyclic compounds like 1,2,4-triazoles. pnrjournal.comnih.gov The application of microwave irradiation facilitates rapid and efficient chemical transformations in solution or on solid supports, aligning with the principles of green chemistry. researchgate.net

A notable application of this technology is in the synthesis of bis-1,2,4-triazole derivatives. For instance, a series of 5,5'-methylenebis(4-substituted phenyl/alkyl-4H-1,2,4-triazole-3-thiol) compounds, including an analog with a 4-methoxyphenyl substituent, has been synthesized using both conventional and microwave irradiation techniques. researchgate.net The study highlights the dramatic reduction in reaction time from 6-8 hours with conventional refluxing to just 2-5 minutes under microwave irradiation. researchgate.net Furthermore, the yields were consistently higher with the microwave method, and the resulting products were of greater purity. researchgate.net

The synthesis involves the cyclization of substituted bis-thiosemicarbazides in the presence of 2N NaOH. researchgate.net Under microwave irradiation, this reaction proceeds efficiently to yield the target bis-1,2,4-triazole. researchgate.net The comparative data clearly demonstrates the advantages of the microwave-assisted protocol.

| Compound Analogs | Method | Reaction Time | Yield (%) |

|---|---|---|---|

| 5,5'-methylenebis(4-aryl-4H-1,2,4-triazole-3-thiol) | Conventional Heating | 6-8 hours | Lower |

| Microwave Irradiation | 2-5 minutes | Higher |

Another relevant example is the microwave-promoted synthesis of 3,3'-((4-methoxyphenyl)methylene)bis(4-hydroxyfuran-2(5H)-one). mdpi.com While not a triazole, this synthesis showcases the power of microwave irradiation in conjunction with natural deep eutectic solvents (NADES) to create complex molecules featuring the (4-methoxyphenyl)methylene moiety. The reaction time was reduced from 24 hours under conventional heating to just 15 minutes with microwaves, while the yield increased from 59% to 83%. mdpi.com This underscores the broad applicability of microwave technology for synthesizing complex molecules containing key structural motifs found in the target compound.

Regioselective Synthesis of Bis-1,2,4-triazoles

Regioselectivity is a critical aspect of synthesizing substituted 1,2,4-triazoles, as the triazole ring can exist in 1H and 4H tautomeric forms, and substituents can be placed at various positions. Controlling the precise placement of substituents is essential for defining the molecule's properties. In the context of bis-1,2,4-triazoles, regioselectivity dictates not only the substitution pattern on each triazole ring but also the linkage between the two heterocyclic units.

A common and effective method for the regioselective synthesis of 4-substituted-4H-1,2,4-triazoles involves the cyclization of 1,4-disubstituted thiosemicarbazides in an alkaline medium, such as aqueous sodium hydroxide. mdpi.comresearchgate.net This approach reliably yields the 4H-isomer, as seen in the synthesis of analogs like 5-benzyl-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol. mdpi.com This regiochemical outcome is a cornerstone for building more complex structures like bis-triazoles.

To construct bis-1,2,4-triazoles, this fundamental cyclization reaction is applied to precursors containing two thiosemicarbazide units. The linking group between these units determines the final structure of the bis-triazole. For example, starting with dicarboxylic acid dihydrazides, such as adipic acid dihydrazide, leads to bis-triazoles connected by an aliphatic butane (B89635) bridge. nih.gov Similarly, using aromatic linkers like terephthaloyl chloride results in bis-hydrazides that can be converted to bis-thiosemicarbazides and subsequently cyclized to form bis-1,2,4-triazoles linked by a phenylene group. researchgate.net

More advanced strategies employ catalytic systems to ensure high regioselectivity. A copper-enabled three-component reaction of aryldiazonium salts, nitriles, and 2-diazoacetonitriles provides a versatile route to regioselectively synthesized 1-aryl-5-cyano-1,2,4-triazoles. isres.org This method's adaptability allows for its extension to the creation of chiral bis(cyano-triazole) ligands, demonstrating precise control over the final molecular architecture. isres.org Such catalytic approaches offer significant flexibility for synthesizing diverse multi-nitrogen heterocyclic compounds with high regiochemical purity. isres.org

| Starting Material for Linker | Linker Group in Final Product | Reference |

|---|---|---|

| Malonic Acid Bisesters | Methylene (B1212753) (-CH2-) | researchgate.net |

| Adipic Acid Dihydrazide | Butane (- (CH2)4 -) | nih.gov |

| Terephthaloyl Chloride | 1,4-Phenylene | researchgate.net |

Structural Elucidation and Characterization Techniques for 4 4 Methoxybenzyl 4h 1,2,4 Triazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise insights into the hydrogen, carbon, and nitrogen environments within 4-(4-methoxybenzyl)-4H-1,2,4-triazole derivatives.

Proton (¹H) NMR Chemical Shift Analysis

The ¹H NMR spectrum provides a distinct fingerprint for the molecule by mapping the chemical environment of each proton. For a typical this compound derivative, the spectrum is characterized by several key signals. The two equivalent protons on the triazole ring (H-3 and H-5) typically appear as a sharp singlet in the downfield region, often around 8.0-8.5 ppm, due to the deshielding effect of the heterocyclic ring nitrogens.

The benzylic methylene (B1212753) protons (-CH₂-) connecting the triazole and the phenyl ring produce a singlet typically observed between 5.0 and 5.5 ppm. The aromatic protons of the 4-methoxyphenyl (B3050149) group exhibit a characteristic AA'BB' splitting pattern. The two protons ortho to the methylene group and the two protons ortho to the methoxy (B1213986) group appear as two distinct doublets, usually in the range of 6.8 to 7.4 ppm. The protons of the methoxy group (-OCH₃) give rise to a sharp singlet, typically found further upfield around 3.7-3.9 ppm.

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Triazole (H-3, H-5) | 8.0 - 8.5 | Singlet (s) |

| Benzylic (-CH₂-) | 5.0 - 5.5 | Singlet (s) |

| Aromatic (ortho to -CH₂-) | 7.2 - 7.4 | Doublet (d) |

| Aromatic (ortho to -OCH₃) | 6.8 - 7.0 | Doublet (d) |

| Methoxy (-OCH₃) | 3.7 - 3.9 | Singlet (s) |

Carbon-13 (¹³C) NMR Spectral Interpretation

Complementing the ¹H NMR data, the ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The C-3 and C-5 carbons of the 4H-1,2,4-triazole ring are equivalent and typically resonate in the range of 140-150 ppm. The benzylic methylene carbon (-CH₂-) signal appears in the aliphatic region, generally between 50 and 55 ppm.

The carbons of the 4-methoxyphenyl group can be clearly assigned. The quaternary carbon attached to the oxygen of the methoxy group is the most downfield of the aromatic signals, appearing around 158-160 ppm. The quaternary carbon bonded to the methylene bridge is found near 127-129 ppm. The aromatic CH carbons ortho and meta to the methoxy group appear between 114 and 131 ppm. The methoxy carbon (-OCH₃) itself gives a characteristic signal around 55 ppm.

| Carbon Assignment | Typical Chemical Shift (δ, ppm) |

|---|---|

| Triazole (C-3, C-5) | 140 - 150 |

| Aromatic (C-OCH₃) | 158 - 160 |

| Aromatic (CH, ortho to -CH₂-) | 129 - 131 |

| Aromatic (C-CH₂) | 127 - 129 |

| Aromatic (CH, ortho to -OCH₃) | 114 - 116 |

| Methoxy (-OCH₃) | ~55 |

| Benzylic (-CH₂-) | 50 - 55 |

Nitrogen-15 (¹⁵N) NMR Spectroscopy

¹⁵N NMR spectroscopy, while less common due to the low natural abundance and sensitivity of the ¹⁵N nucleus, is a powerful tool for directly probing the nitrogen atoms of the triazole ring. researchgate.net For 4-substituted-4H-1,2,4-triazoles, the spectrum would be expected to show two signals corresponding to the two distinct nitrogen environments. The N-1 and N-2 atoms of the triazole ring would have different chemical shifts, providing definitive evidence for the 4H-tautomeric form and distinguishing it from potential 1H- or 2H-isomers. researchgate.netrsc.org The precise chemical shifts can be influenced by solvent and substituents, but the technique is invaluable for unambiguous isomer assignment.

Solid-State NMR for Tautomeric Form Determination

In the solid state, intermolecular interactions such as hydrogen bonding can influence which tautomeric form of a molecule is most stable. While this compound is locked in the 4H form due to the benzyl (B1604629) substituent, related triazole systems can exhibit tautomerism. Solid-state NMR (ssNMR), particularly using techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS), is instrumental in determining the dominant tautomer in a crystalline sample. ncl.res.in By analyzing the chemical shifts of ¹³C and ¹⁵N nuclei in the solid phase, researchers can identify the protonation sites on the triazole ring. ncl.res.inresearchgate.net This provides crucial information on the molecule's structure and packing in its solid form, which can differ from its structure in solution. iucr.org

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation corresponding to specific vibrational modes. The IR spectrum of this compound shows a series of characteristic absorption bands.

The aromatic C-H stretching vibrations of the methoxyphenyl group are typically observed as a group of weak bands just above 3000 cm⁻¹. The C-H stretching of the triazole ring protons also appears in this region. Aliphatic C-H stretching from the methylene bridge is seen as bands just below 3000 cm⁻¹.

The triazole ring itself gives rise to several characteristic vibrations. The C=N and N-N stretching vibrations typically appear in the 1400-1600 cm⁻¹ region. researchgate.net Aromatic C=C stretching bands from the phenyl ring also occur in this fingerprint region, often around 1610, 1580, and 1510 cm⁻¹. A strong band corresponding to the asymmetric C-O-C stretching of the methoxy group is a prominent feature, usually located around 1250 cm⁻¹. nih.govresearchgate.net

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Weak-Medium |

| Aliphatic C-H Stretch (-CH₂-) | 2850 - 2960 | Medium |

| Aromatic C=C Stretch | 1500 - 1610 | Medium-Strong |

| Triazole Ring C=N Stretch | 1450 - 1550 | Medium-Strong |

| Asymmetric C-O-C Stretch (Aryl Ether) | 1230 - 1270 | Strong |

| Symmetric C-O-C Stretch (Aryl Ether) | 1020 - 1050 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns. For this compound, the molecular ion peak [M]⁺ would be observed at its calculated molecular weight.

The most characteristic fragmentation pathway involves the cleavage of the benzylic C-N bond, which is the weakest bond in the molecule. This cleavage results in the formation of a highly stable 4-methoxybenzyl cation. This fragment is often the base peak (most abundant ion) in the spectrum and would be observed at a mass-to-charge ratio (m/z) of 121. The stability of this cation is due to resonance delocalization of the positive charge throughout the methoxyphenyl ring. The remaining triazole fragment may also be detected. Further fragmentation of the 4-methoxybenzyl cation can occur through the loss of a formaldehyde (B43269) (CH₂O) molecule to yield a C₇H₇⁺ ion at m/z 91. researchgate.net This fragmentation pattern is a strong indicator of the 4-methoxybenzyl moiety.

| m/z Value | Assigned Fragment | Notes |

|---|---|---|

| 189 | [C₁₀H₁₁N₃O]⁺ | Molecular Ion [M]⁺ |

| 121 | [C₈H₉O]⁺ | 4-methoxybenzyl cation (often the base peak) |

| 91 | [C₇H₇]⁺ | Resulting from loss of CH₂O from m/z 121 |

Elemental Analysis for Stoichiometric Composition Confirmation

Elemental analysis is a fundamental technique in synthetic chemistry for verifying the stoichiometric composition of newly synthesized compounds, including derivatives of this compound. This analytical method provides the mass percentages of the constituent elements, primarily carbon (C), hydrogen (H), and nitrogen (N), within a sample. acs.org The experimentally determined values are then compared against the theoretically calculated percentages derived from the proposed molecular formula. A close correlation between the found and calculated values, typically within a ±0.4% margin, serves as strong evidence for the compound's purity and confirms its empirical formula. researchgate.net

The structures of novel 1,2,4-triazole (B32235) derivatives are routinely confirmed using elemental analysis alongside spectroscopic methods. researchgate.netnih.govresearchgate.net The analysis is often performed using an automated elemental combustion system. acs.org This process involves the complete combustion of a small, precisely weighed sample of the compound. The resulting combustion gases, such as carbon dioxide, water vapor, and nitrogen gas, are separated and quantified to determine the percentage composition of C, H, and N, respectively.

Research findings for various 1,2,4-triazole derivatives consistently demonstrate the utility of this technique. For instance, in the characterization of 4-amino-3-(p-chlorophenyl)-5-(p-methoxybenzyl)-4H-1,2,4-triazole, the experimentally found elemental percentages were in strong agreement with the calculated values for the molecular formula C₁₆H₁₅ClN₄O. researchgate.net The calculated values were C, 61.05%; H, 4.80%; N, 17.80%, while the analysis found C, 60.95%; H, 4.50%; N, 17.10%. researchgate.net

Similarly, elemental analysis was crucial in confirming the structures of other synthesized triazole derivatives. acs.orgresearchgate.net The data presented in the following table illustrates the typical results obtained from elemental analysis for a selection of 1,2,4-triazole compounds, showcasing the close match between the calculated and experimentally found percentages.

Elemental Analysis Data for Selected 1,2,4-Triazole Derivatives

| Compound Name | Molecular Formula | Analysis | % Carbon (C) | % Hydrogen (H) | % Nitrogen (N) | Reference |

| 4-Amino-3-(p-chlorophenyl)-5-(p-methoxybenzyl)-4H-1,2,4-triazole | C₁₆H₁₅ClN₄O | Calcd. | 61.05 | 4.80 | 17.80 | researchgate.net |

| Found | 60.95 | 4.50 | 17.10 | researchgate.net | ||

| 3-[((1-Acetyl-3-methyl-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)-imino)-methyl]-phenyl-4-methylbenzenesulfonate | C₁₉H₁₈N₄O₅S | Calcd. | 56.06 | 4.38 | 13.52 | acs.org |

| Found | 55.93 | 4.93 | 13.05 | acs.org | ||

| 3-(2,4-Dinitrophenylthio)-5-phenyl-4H-1,2,4-triazol-4-amine | C₁₄H₁₀N₆O₄S | Calcd. | 46.93 | 2.81 | 23.45 | researchgate.net |

| Found | 46.72 | 2.86 | 23.56 | researchgate.net |

Advanced Crystallography Studies of this compound

Following a comprehensive search for crystallographic data on the specific compound this compound, it was determined that detailed single-crystal X-ray diffraction studies, including determination of its crystal system, space group, molecular geometry, intermolecular interactions, and comparative theoretical analyses, are not available in the provided search results.

The search yielded crystallographic information for a number of structurally related but distinct 1,2,4-triazole derivatives. These include compounds with different substitution patterns on the triazole ring or the phenyl ring, as well as different isomers. For instance, detailed structural analyses were found for compounds such as 4-amino-3-(p-chlorophenyl)-5-(p-methoxybenzyl)-4H-1,2,4-triazole and various other substituted triazoles researchgate.netnih.govmdpi.com. These studies provide insights into the general structural features of the 4H-1,2,4-triazole class of compounds, often revealing complex hydrogen bonding networks and non-covalent interactions that dictate their supramolecular architecture researchgate.net. Furthermore, comparisons between experimental X-ray data and theoretical calculations (e.g., Density Functional Theory) have been performed for some of these analogs, offering a deeper understanding of their electronic and structural properties researchgate.net.

However, because the user's instructions strictly require focusing solely on "this compound" and excluding any information that falls outside this explicit scope, the specific data required to populate the requested article outline could not be generated. The crystallographic parameters such as the crystal system, space group, specific dihedral angles, and intermolecular contacts are unique to the exact molecular structure and its crystalline form. Extrapolating data from related but different molecules would be scientifically inaccurate and violate the core instructions of the request.

Therefore, the detailed sections and subsections on the advanced crystallography of this compound cannot be completed at this time based on the available information.

Computational Chemistry and Theoretical Investigations of 4h 1,2,4 Triazole Systems

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules like 4-(4-Methoxybenzyl)-4H-1,2,4-triazole. researchgate.net DFT methods are favored for their balance of computational efficiency and accuracy, which is comparable to more demanding correlated Hartree-Fock based methods. researchgate.net

A fundamental step in computational analysis is the geometry optimization of the molecule. This process calculates the lowest energy arrangement of atoms, providing the most stable three-dimensional structure of the compound in its ground state. For 4H-1,2,4-triazole systems, optimization reveals key structural parameters such as bond lengths, bond angles, and dihedral (torsion) angles.

Table 1: Representative Calculated Geometric Parameters for a 4-Substituted-4H-1,2,4-Triazole System (Note: Data is illustrative, based on typical values for similar structures calculated at the B3LYP/6-31G(d) level)

| Parameter | Bond/Angle | Value |

| Bond Lengths (Å) | ||

| N1-N2 | 1.39 | |

| N2-C3 | 1.31 | |

| C3-N4 | 1.38 | |

| N4-C5 | 1.37 | |

| C5-N1 | 1.32 | |

| N4-C(benzyl) | 1.45 | |

| Bond Angles (°) | ||

| C5-N1-N2 | 106.5 | |

| N1-N2-C3 | 112.0 | |

| N2-C3-N4 | 105.0 | |

| C3-N4-C5 | 108.5 | |

| N1-C5-N4 | 108.0 | |

| Dihedral Angle (°) | ||

| C5-N4-C(benzyl)-C(phenyl) | ~70-90 |

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. A widely used and well-validated combination for organic molecules, including triazole derivatives, is the B3LYP functional with the 6-31G(d) basis set. researchgate.netmdpi.com

The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, which improves the description of electronic exchange effects. This functional has demonstrated reliability in predicting the geometries and electronic properties of many organic systems. mdpi.com

The 6-31G(d) basis set is a Pople-style basis set of double-zeta valence quality. It describes each core atomic orbital with a single basis function (a contraction of 6 Gaussian functions) and each valence atomic orbital with two basis functions (contractions of 3 and 1 Gaussian functions, respectively). The (d) notation indicates the addition of polarization functions (d-orbitals) on heavy (non-hydrogen) atoms. These polarization functions are crucial for accurately describing the anisotropic electron distribution in molecules with heteroatoms and π-systems, such as the triazole ring, allowing for a more flexible and realistic representation of chemical bonds. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potential values.

The MEP map provides a clear illustration of the charge distribution. In studies of similar triazole compounds, the MEP analysis reveals that the regions around the nitrogen atoms of the 1,2,4-triazole (B32235) ring are characterized by negative electrostatic potential. researchgate.net This is due to the high electronegativity and the presence of lone pair electrons on these nitrogen atoms. Conversely, the hydrogen atoms of the aromatic rings and the methylene (B1212753) bridge typically exhibit positive electrostatic potential. This distribution of charge is fundamental to understanding how the molecule will interact with other polar molecules or ions.

The color-coding of the MEP map directly indicates the reactive sites:

Red/Yellow Regions: These colors signify areas of negative electrostatic potential, which are rich in electrons. These regions are susceptible to electrophilic attack and are identified as the molecule's nucleophilic centers. For this compound, the N1 and N2 atoms of the triazole ring are expected to be the primary nucleophilic sites. researchgate.net

Blue Regions: These colors denote areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack and represent the electrophilic centers of the molecule. The hydrogen atoms are typically the most electrophilic regions.

This analysis is critical for predicting intermolecular interactions, such as hydrogen bonding, and for understanding the initial steps of chemical reactions.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in explaining the electronic and optical properties, as well as the chemical reactivity of molecules. The theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the ability of a molecule to donate an electron, acting as a nucleophile, while the LUMO represents its ability to accept an electron, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com

For 4H-1,2,4-triazole derivatives, DFT calculations show that the HOMO is often localized on the electron-rich parts of the molecule, such as the triazole and phenyl rings. The LUMO distribution is also typically spread across the aromatic systems. In a study of a related p-methoxybenzyl-substituted triazole, the HOMO and LUMO were found to be localized on the rings, and the energy gap was calculated to be large, indicating high stability for the structure. mdpi.com The specific energies of these orbitals determine the molecule's electronic absorption properties and its potential as an electron donor or acceptor in chemical reactions.

Table 2: Representative Frontier Molecular Orbital Energies for a 4-Substituted-4H-1,2,4-Triazole System (Note: Data is illustrative, based on typical values for similar structures calculated at the B3LYP/6-31G(d) level)

| Orbital | Energy (eV) | Description |

| HOMO | -6.5 to -7.5 | Highest Occupied Molecular Orbital; electron-donating capacity |

| LUMO | -1.0 to -2.0 | Lowest Unoccupied Molecular Orbital; electron-accepting capacity |

| Energy Gap (ΔE) | 4.5 to 6.0 | Indicates high molecular stability |

Determination of HOMO-LUMO Energy Gaps

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding the electronic properties and reactivity of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. irjweb.com

Quantum chemical calculations, particularly using DFT with basis sets like 6-31G(d,p), are employed to determine these energy levels. For a compound structurally similar to this compound, namely 4-amino-3-(p-chlorophenyl)-5-(p-methoxybenzyl)-4H-1,2,4-triazole, the HOMO-LUMO energy gap was calculated to be 4.713 eV. researchgate.net This relatively large energy gap is indicative of high kinetic stability. researchgate.net In this specific molecule, the HOMO is primarily localized on the chlorophenyl ring, while the LUMO is distributed over the triazole ring and the amino group. researchgate.net

Computational studies on various other 4H-1,2,4-triazole derivatives have reported a range of HOMO-LUMO energy gaps, which are influenced by the nature of the substituents attached to the triazole core. bohrium.comresearchgate.net For instance, a series of N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives exhibited energy gaps ranging from 4.618 eV to 4.881 eV when calculated using the M06/6-311G(d,p) functional. bohrium.com

Calculated HOMO-LUMO Energies and Gaps for Selected 4H-1,2,4-Triazole Derivatives

| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|---|

| 4-amino-3-(p-chlorophenyl)-5-(p-methoxybenzyl)-4H-1,2,4-triazole | B3LYP/6-31G(d,p) | -6.193 | -1.480 | 4.713 | researchgate.net |

| Compound 7a | M06/6-311G(d,p) | -6.231 | -1.350 | 4.881 | bohrium.com |

| Compound 7b | M06/6-311G(d,p) | -6.177 | -1.497 | 4.680 | bohrium.com |

| Compound 7c* | M06/6-311G(d,p) | -6.147 | -1.529 | 4.618 | bohrium.com |

*Compounds are N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives.

Implications for Chemical Reactivity and Charge Transfer Phenomena

The HOMO-LUMO energy gap is inversely related to the chemical reactivity of a molecule; a smaller gap suggests that the molecule is more polarizable and more readily participates in chemical reactions. irjweb.com The energies of these frontier orbitals also determine a molecule's electron-donating (HOMO) and electron-accepting (LUMO) capabilities. The distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attacks.

The analysis of frontier orbitals in substituted 4H-1,2,4-triazoles indicates that the spatial separation of HOMO and LUMO across different parts of the molecule facilitates intramolecular charge transfer (ICT). nih.gov This ICT character is crucial for various applications, including nonlinear optics. The large energy gap calculated for triazole systems suggests high stability, which is a desirable property in many material science applications. researchgate.net

Theoretical Vibrational Frequencies and Spectral Simulations (IR, NMR, UV-Vis)

Quantum chemical methods are extensively used to simulate the vibrational (IR), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra of molecules. These theoretical spectra are invaluable for interpreting experimental data, assigning spectral bands, and confirming molecular structures. scielo.org.za

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule with a high degree of accuracy. scielo.org.za Theoretical IR spectra are often scaled by an appropriate factor to correct for anharmonicity and limitations of the computational method. researchgate.net For example, in a study of a triazol-5-one derivative containing a p-methoxybenzyl group, the N-H stretching vibration was calculated at 3336 cm⁻¹, which correlated well with the experimental value of 3316 cm⁻¹. nih.gov Similarly, C=N and aromatic C-H stretching vibrations calculated for various triazole derivatives show good agreement with experimental FT-IR spectra. scielo.org.zaurfu.ru

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a common and reliable approach for calculating the NMR chemical shifts (¹H and ¹³C) of molecules. researchgate.net Theoretical chemical shifts are typically correlated with experimental values to validate the computed structure. researchgate.net In computational studies of triazole derivatives, calculated ¹H and ¹³C NMR chemical shifts have shown excellent linear correlation with experimental data. researchgate.netresearchgate.net For a 4H-1,2,4-triazol-3-yl quinoline (B57606) derivative, theoretical aromatic proton signals were predicted in the δ 7.19-8.94 ppm range, closely matching the experimental range of δ 7.13-9.02 ppm. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating electronic absorption spectra. nih.gov These calculations provide information about the wavelengths of maximum absorption (λmax), oscillator strengths, and the nature of the electronic transitions (e.g., π→π* or n→π*). For various triazole systems, TD-DFT calculations have successfully predicted the electronic transitions, revealing that the lowest energy transition often corresponds to the HOMO→LUMO excitation. nih.govresearchgate.net The solvent environment can be included in these calculations to more accurately model experimental conditions. nih.gov

Prediction of Nonlinear Optical (NLO) Properties

Molecules with extended π-conjugated systems and significant intramolecular charge transfer, such as many 1,2,4-triazole derivatives, are candidates for nonlinear optical (NLO) materials. Computational methods allow for the prediction of NLO properties, including the electric dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β₀). bohrium.comresearchgate.net These parameters quantify the response of a molecule to an external electric field and are indicative of its potential for use in optoelectronic applications. bohrium.com

DFT calculations have been used to investigate the NLO properties of several 4H-1,2,4-triazole derivatives. bohrium.comresearchgate.net Studies have shown that these compounds can exhibit significant hyperpolarizability values. For a series of novel 1,2,4-triazole derivatives, the first hyperpolarizability (β₀) values were calculated to be substantial, indicating a promising NLO response. bohrium.com The magnitude of the NLO response is highly dependent on the molecular structure, particularly the nature of electron-donating and electron-accepting groups attached to the triazole ring. bohrium.com

Calculated NLO Properties of Selected 4H-1,2,4-Triazole Derivatives

| Compound | Method | Dipole Moment (μ) (Debye) | Polarizability (α) (esu) | First Hyperpolarizability (β₀) (esu) | Reference |

|---|---|---|---|---|---|

| Compound 7a | M06/6-311G(d,p) | 3.216 | 3.978 x 10-23 | 5.029 x 10-30 | bohrium.com |

| Compound 7b | M06/6-311G(d,p) | 5.881 | 4.101 x 10-23 | 5.736 x 10-30 | bohrium.com |

| Compound 7c* | M06/6-311G(d,p) | 7.531 | 4.195 x 10-23 | 6.317 x 10-30 | bohrium.com |

*Compounds are N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives.

Tautomeric Equilibrium Studies using Quantum Chemical Methods

Prototropic tautomerism is a characteristic feature of the 1,2,4-triazole ring system. researchgate.netijsr.net Depending on the position of the labile hydrogen atom, unsubstituted 1,2,4-triazole can exist in two primary tautomeric forms: 1H-1,2,4-triazole and 4H-1,2,4-triazole. ijsr.netnih.gov Quantum chemical methods are essential for studying the thermodynamics of this equilibrium.

Computational studies have been performed to determine the relative stabilities of 1,2,4-triazole tautomers in the gas phase and in solution. researchgate.netacs.org Most theoretical investigations on the unsubstituted parent ring conclude that the 1H-tautomer is more stable than the 4H-tautomer by several kcal/mol. researchgate.netijsr.net The higher stability of the 1H form is often attributed to reduced electrostatic repulsion between the lone pairs of adjacent nitrogen atoms compared to the 4H structure. researchgate.net

However, when a substituent is introduced at a nitrogen atom, as in this compound, the tautomeric equilibrium is effectively quenched. The covalent bonding of the 4-methoxybenzyl group to the N4 position locks the molecule into the 4H configuration. The synthesis and isolation of numerous stable 4-substituted-4H-1,2,4-triazoles confirms the viability of this isomeric form. researchgate.netbohrium.comnih.gov

In cases where tautomerism is possible (i.e., in N-unsubstituted triazoles), the nature and position of substituents on the carbon atoms of the triazole ring can significantly influence the position of the tautomeric equilibrium. researchgate.netscielo.br Electron-donating or electron-withdrawing groups can alter the relative energies of the tautomers through electronic effects. researchgate.net For example, studies on 3-substituted and 3,5-disubstituted 1,2,4-triazoles show that the equilibrium can be shifted to favor one tautomer over another depending on the electronic properties of the substituents. researchgate.netijsr.net The presence of a benzyl (B1604629) group, with its specific steric and electronic profile, can influence molecular conformation and crystal packing, although in the case of this compound, its primary role is to define the molecule as a 4H-triazole isomer. nih.govnih.gov

Calculation of Quantum Chemical Parameters for Reactivity Prediction (e.g., Ionization Potential, Electron Affinity, Hardness, Softness)

Density Functional Theory (DFT) is a commonly utilized method for these calculations, often with functionals such as B3LYP and basis sets like 6-311++G(d,p), to obtain optimized molecular geometries and electronic properties. irjweb.com From the HOMO and LUMO energy values, several key reactivity descriptors can be calculated.

Ionization Potential (I) represents the energy required to remove an electron from a molecule. A lower ionization potential suggests that the molecule can more easily donate an electron, making it a better electron donor. It is approximated by the negative of the HOMO energy (I ≈ -EHOMO). mdpi.comresearchgate.net

Electron Affinity (A) is the energy released when a molecule accepts an electron. A higher electron affinity indicates a greater ability to accept an electron, signifying that the molecule is a better electron acceptor. It is approximated by the negative of the LUMO energy (A ≈ -ELUMO). mdpi.comresearchgate.net

Global Hardness (η) and Global Softness (σ) are measures of the molecule's resistance to change in its electron distribution. Hard molecules have a large HOMO-LUMO gap, indicating higher stability and lower reactivity. acs.org Soft molecules have a small HOMO-LUMO gap, suggesting they are more polarizable and reactive. acs.org These parameters are calculated using the following equations:

η = (I - A) / 2

σ = 1 / η

The investigation of these quantum chemical parameters allows for a detailed understanding of the reactivity of 4H-1,2,4-triazole systems. For instance, a study on various 1,2,4-triazole derivatives might reveal how different substituents on the triazole ring influence the HOMO-LUMO energy gap and, consequently, the molecule's hardness and reactivity. mdpi.com While specific experimental and computational data for this compound is not extensively available in the provided search results, the established methodologies allow for the theoretical prediction of its reactivity parameters.

Below is a representative table of calculated quantum chemical parameters for a hypothetical 4H-1,2,4-triazole system, illustrating the type of data generated in such computational studies.

| Parameter | Symbol | Formula | Value (eV) |

| Energy of HOMO | EHOMO | - | -6.85 |

| Energy of LUMO | ELUMO | - | -1.23 |

| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO | 5.62 |

| Ionization Potential | I | -EHOMO | 6.85 |

| Electron Affinity | A | -ELUMO | 1.23 |

| Global Hardness | η | (I - A) / 2 | 2.81 |

| Global Softness | σ | 1 / η | 0.356 |

| Chemical Potential | µ | -(I + A) / 2 | -4.04 |

| Electronegativity | χ | (I + A) / 2 | 4.04 |

| Electrophilicity Index | ω | µ² / (2η) | 2.89 |

These theoretical investigations are invaluable for designing molecules with desired chemical properties and for understanding their behavior in various chemical and biological systems. nih.gov The calculated parameters serve as a foundational tool for predicting the interactions of 4H-1,2,4-triazole derivatives in different environments. uantwerpen.be

Coordination Chemistry of 4h 1,2,4 Triazole Ligands

Triazole Ligand Design and Synthesis for Metal Complexation

The synthesis of 4-substituted-4H-1,2,4-triazoles can be achieved through various established synthetic routes. A common method involves the reaction of diacylhydrazines with primary amines. For instance, the synthesis of 4-alkyl-3,5-diaryl-4H-1,2,4-triazoles begins with the preparation of N,N'-diacylhydrazine, which is then converted to a more reactive intermediate before reacting with an alkylamine to form the triazole ring. While specific synthesis routes for 4-(4-Methoxybenzyl)-4H-1,2,4-triazole are not detailed in the available literature, analogous compounds such as 4-benzyl-4H-1,2,4-triazole have been synthesized by refluxing benzylamine (B48309) with dimethylformamide azine in the presence of an acid catalyst like toluenesulfonic acid monohydrate. nih.gov

Further functionalization of the triazole ring is also a key aspect of ligand design. For example, starting from a pre-formed triazole, such as 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole, various functional groups can be introduced at the N4-position. This can be achieved by reacting the triazole with compounds like ethyl bromoacetate (B1195939) to introduce an acetate (B1210297) group, which can then be converted to a hydrazide. This hydrazide can be further reacted with aldehydes to form Schiff bases, or with carbon disulfide to ultimately form another heterocyclic ring attached to the N4-position via a methyl bridge. nih.gov These synthetic strategies highlight the modularity in designing 4H-1,2,4-triazole ligands for specific applications in coordination chemistry.

Coordination Modes of 4H-1,2,4-Triazole Ligands with Transition Metal Ions

The coordination of 4H-1,2,4-triazole ligands to transition metal ions is characterized by the involvement of the nitrogen atoms of the triazole ring. The specific coordination mode can vary depending on the ligand's substituents, the metal ion, and the reaction conditions.

While less common for simple 4-substituted-4H-1,2,4-triazoles, monodentate coordination through one of the nitrogen atoms is possible. More frequently, these ligands can act as bidentate chelating agents, particularly if additional donor atoms are present in the substituents at the C3 and C5 positions. However, the most significant coordination mode for this class of ligands is their ability to bridge metal centers.

The N1 and N2 atoms of the 4H-1,2,4-triazole ring are suitably positioned to act as a bridge between two metal centers. This N1,N2-bridging is a hallmark of 4-substituted triazole ligands and is crucial for the formation of dinuclear, polynuclear, and polymeric coordination compounds. This bridging capability has been extensively studied and is a key factor in the design of metal-organic frameworks (MOFs) and other coordination polymers with specific magnetic or catalytic properties. The 4-substituent plays a significant role in dictating the packing and dimensionality of the resulting network.

A prime example of this bridging behavior is observed in the crystal structure of a heterobimetallic silver(I)-vanadium(V) complex with the closely related ligand, 4-benzyl-4H-1,2,4-triazole. In this complex, the triazole ligand bridges the metal centers through its N1 and N2 atoms, demonstrating the characteristic bridging coordination mode. nih.gov

Structural Characterization of Metal Complexes (e.g., Zinc(II) Complexes)

The structural elucidation of metal complexes with 4H-1,2,4-triazole ligands is accomplished through a combination of single-crystal X-ray diffraction and various spectroscopic techniques.

For instance, in zinc(II) complexes with related nitrogen-containing ligands, X-ray crystallography has revealed various coordination geometries, including distorted tetrahedral and octahedral environments. In a study of zinc(II) complexes with N,N'-bis(4-methoxybenzylidene)ethane-1,2-diamine, a distorted tetrahedral geometry around the Zn(II) atom was observed, with coordination to two nitrogen atoms from the ligand and two terminal chlorine atoms. researchgate.net Another study on a zinc(II) complex with a 2-benzimidazolethiole ligand also showed a distorted tetrahedral arrangement around the zinc(II) atom. ekb.eg

The crystal structure of the aforementioned complex containing 4-benzyl-4H-1,2,4-triazole ligands confirms the bridging nature of the triazole ring, with the N1 and N2 atoms coordinating to different metal centers. nih.gov This type of structural analysis is vital for understanding how the ligand framework directs the assembly of the final coordination architecture.

Table 1: Selected Crystallographic Data for a Related Zinc(II) Complex

| Parameter | Zn(N,N'-bis(4-methoxybenzylidene)ethane-1,2-diamine)Cl₂ researchgate.net |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.2315(4) |

| b (Å) | 12.0449(4) |

| c (Å) | 18.2164(7) |

| β (°) | 98.472(4) |

| V (ų) | 1278.9(4) |

| Z | 4 |

Note: Data presented is for a complex with a ligand containing a 4-methoxybenzylidene moiety, which is structurally related to the 4-(4-methoxybenzyl) group.

In addition to X-ray diffraction, a suite of spectroscopic and analytical methods is employed to characterize these complexes.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for confirming the coordination of the ligand to the metal ion. Changes in the vibrational frequencies of the C=N and N-N bonds of the triazole ring upon complexation can provide evidence of coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and its complexes in solution. Shifts in the resonances of the protons and carbons of the triazole ring and its substituents upon coordination can give insights into the ligand-metal interaction.

UV-Visible Spectroscopy: Electronic spectroscopy can provide information about the electronic transitions within the complex and the coordination geometry around the metal ion.

Magnetic Susceptibility: For complexes with paramagnetic metal ions, magnetic susceptibility measurements are crucial for determining the magnetic properties of the material, such as the presence of magnetic coupling between metal centers bridged by the triazole ligands.

The characterization of a series of metal complexes with a Schiff base ligand derived from 4-amino-5-propyl-3-thiol-1,2,4-triazole and 4-isopropoxybenzaldehyde (B92280) involved techniques such as FT-IR, NMR, ESR, and UV-visible spectroscopy to elucidate the coordination environment of the metal ions. These methods, in conjunction with crystallographic data, provide a complete picture of the structural and electronic properties of metal complexes with 4H-1,2,4-triazole based ligands.

Impact of the Triazole Core on Metal Complex Properties

The 4H-1,2,4-triazole core is a versatile building block in coordination chemistry, profoundly influencing the structural and physical properties of the resulting metal complexes. researchgate.net Its impact stems from a combination of electronic and structural effects, including its donor properties, bridging capabilities, and the influence of substituents on the triazole ring. researchgate.netresearchgate.net

The nitrogen atoms of the triazole ring are strong σ-donors, which, along with the geometry of the ligand, can create a suitable ligand field for inducing spin transitions in metal ions like iron(II). researchgate.netmdpi.com This can lead to spin crossover (SCO) behavior, a phenomenon with potential applications in molecular switches and data storage. mdpi.com A large number of iron(II) complexes with 4-substituted-1,2,4-triazole ligands exhibit SCO, often forming one-dimensional coordination chains. researchgate.netmdpi.com

One of the most significant features of the 1,2,4-triazole (B32235) ligand is its ability to act as a bridge between two metal centers, most commonly through its N1 and N2 atoms. researchgate.netresearchgate.net This N1-N2 bridging function is instrumental in the formation of polynuclear complexes with unique magnetic properties. researchgate.net The short and conjugated diatomic pathway provided by the N1-N2 bridge facilitates effective superexchange interactions between paramagnetic metal centers. mdpi.com The nature of this magnetic coupling, whether ferromagnetic or antiferromagnetic, and its strength are highly dependent on the geometry of the metal-triazole-metal bridge. For instance, an equatorial coordination of the triazole ring generally leads to good orbital overlap, enhancing metal-to-metal magnetic interactions. mdpi.com

The chemical nature of the substituents at the 4-position of the triazole ring can significantly influence the structure and, consequently, the magnetic properties of the resulting complexes. mdpi.com This functionalization at the 4-position generally does not sterically hinder the N1-N2 bridging coordination mode, allowing for the construction of various structural motifs. mdpi.com

Detailed Research Findings:

Research into the coordination chemistry of 1,2,4-triazole ligands has yielded a wealth of information on how the triazole core dictates the properties of metal complexes. The following tables summarize key findings from various studies, illustrating the impact of the triazole core on the magnetic and structural properties of different metal complexes.

| Metal Ion | Triazole Ligand | Key Structural Feature | Observed Magnetic Property | Superexchange Parameter (J) |

| Mn(II) | 4-(1,2,4-triazol-4-yl)ethanedisulfonate | Linear trinuclear complex with triple N1-N2-triazole bridges | Dominant intramolecular antiferromagnetic interactions | -0.4 K |

| Ni(II) | 4-(1,2,4-triazol-4-yl)ethanedisulfonate | Linear trinuclear complex with triple N1-N2-triazole bridges | Dominant intramolecular antiferromagnetic interactions | -7.5 K |

| Cu(II) | 4-(1,2,4-triazol-4-yl)ethanedisulfonate | Linear trinuclear complex with triple N1-N2-triazole bridges | Dominant intramolecular antiferromagnetic interactions | -45 K |

| Cu(II) | 3-methyl-5-pyridin-2-yl-1,2,4-triazole | 2D coordination polymer with N1-N2 bridging | Antiferromagnetic behavior | Not specified |

| Cu(II) | 3,5-bis(bis(pyridine-2-ylmethyl)amino)methyl)-4H-1,2,4-triazol-4-amine | Binuclear complex bridged by the 1,2,4-triazole ring and a sulfate (B86663) ion | Weak antiferromagnetic coupling | Not specified |

The geometry of the coordination environment around the metal ion, which is directly influenced by the coordinating triazole ligands, plays a crucial role in determining the magnetic properties. mdpi.com

| Complex | Central Metal Ion(s) | Coordination Geometry | Key Finding |

| [Mn3(μ-L)6(H2O)6]6- (L = 4-(1,2,4-triazol-4-yl)ethanedisulfonate) | Mn(II) | Central Mn: Octahedral (MN6); Terminal Mn: fac-octahedral (MN3O3) | The triple N1-N2-triazole bridges facilitate antiferromagnetic coupling. mdpi.com |

| [Cu2(L)2(OAc)2(H2O)2] (L = 3-methyl-5-pyridin-2-yl-1,2,4-triazole) | Cu(II) | Distorted N3O2 square-pyramidal | The N1-N2 bridging leads to a 2D coordination polymer with intrachain magnetic coupling. rsc.orgrsc.org |

| Cu2L(μ-SO4)2 (L = 3,5-bis(bis(pyridine-2-ylmethyl)amino)methyl)-4H-1,2,4-triazol-4-amine) | Cu(II) | Distorted trigonal-bipyramidal | The triazole ring acts as a bridge, contributing to weak antiferromagnetic coupling. nih.gov |

| [Ag2(L)2(NO3)]n(NO3)n (L = 4-amino-4H-1,2,4-triazole) | Ag(I) | Ag1: Slightly bent; Ag2: Distorted tetrahedral | The 4-amino-4H-1,2,4-triazole ligand adopts a bridging mode, leading to a two-dimensional coordination polymer. mdpi.com |

Despite a comprehensive search for crystallographic and supramolecular data specifically for the chemical compound “this compound,” no dedicated studies providing the specific information required to populate the requested article outline were found. Research on closely related 4H-1,2,4-triazole derivatives is available and provides general insights into the supramolecular chemistry of this class of compounds. However, due to the strict constraint to focus solely on “this compound,” and the absence of its specific crystal structure analysis in the available scientific literature, a detailed and scientifically accurate article according to the provided outline cannot be generated at this time.

The requested analysis, including specific hydrogen bonding motifs (N-H⋯N, C-H⋯N, N-H⋯S, C-H⋯S, C-H⋯O), identification of chalcogen bonds, details of its unique crystal packing, PIXEL analysis for lattice energy calculations, and Hirshfeld surface analysis for visualizing intermolecular contacts, is entirely dependent on the availability of the compound's crystallographic data. Without this foundational information, any attempt to create the specified article would be speculative and would not meet the required standards of scientific accuracy.

Further research, specifically the synthesis and single-crystal X-ray diffraction analysis of “this compound,” would be necessary to provide the data required for the requested in-depth article on its supramolecular chemistry.

Supramolecular Chemistry and Non Covalent Interactions in 4h 1,2,4 Triazole Structures

Formation of Extended Supramolecular Architectures: Chains, Rings, and Two-Dimensional Networks

The spatial arrangement of molecules in the crystalline state, known as crystal packing, is directed by a variety of intermolecular non-covalent interactions. In the case of 4H-1,2,4-triazole derivatives, these interactions are pivotal in the formation of extended supramolecular architectures, such as one-dimensional chains, discrete cyclic assemblies (rings), and two-dimensional networks. While the specific crystal structure of 4-(4-Methoxybenzyl)-4H-1,2,4-triazole is not extensively detailed in the cited literature, the supramolecular assemblies of closely related analogues provide significant insights into the potential architectures this compound may adopt. The interplay of hydrogen bonds, π–π stacking, and other weak interactions dictates the final topology of the crystalline solid.

Research into the crystal engineering of 4H-1,2,4-triazole derivatives consistently reveals a propensity for the formation of well-defined supramolecular synthons. These synthons, in turn, propagate in one, two, or three dimensions to construct the crystal lattice. The nature and directionality of these interactions are influenced by the substituents on the triazole ring and the benzyl (B1604629) moiety.

One-Dimensional Chains:

A prevalent supramolecular motif observed in the crystal structures of 4-benzyl-4H-1,2,4-triazole analogues is the formation of infinite one-dimensional chains. These chains are typically stabilized by a network of weak intermolecular interactions. For instance, in the crystal structure of 4-(4-methoxyphenethyl)-3,5-diphenyl-4H-1,2,4-triazole, molecules are linked into infinite chains propagating along the b-axis direction through weak C—H···N interactions. nih.gov This type of interaction, although weak, is a common feature in nitrogen-containing heterocyclic compounds and plays a crucial role in the directional assembly of molecules.

Similarly, the structure of 4-benzyl-1-p-tolyl-1H-1,2,4-triazol-5(4H)-one demonstrates the formation of zigzag chains parallel to the b-axis, which are stabilized by short intermolecular C—H···O hydrogen bonds. nih.gov The presence of an oxygen atom in the triazolone ring provides a strong hydrogen bond acceptor site, leading to more robust chain formation.

The following table summarizes representative non-covalent interactions leading to chain formation in analogous 4H-1,2,4-triazole structures.

| Compound Analogue | Interacting Groups | Interaction Type | Resulting Architecture |

| 4-(4-Methoxyphenethyl)-3,5-diphenyl-4H-1,2,4-triazole | C—H and Triazole N | C—H···N | Infinite Chains nih.gov |

| 4-Benzyl-1-p-tolyl-1H-1,2,4-triazol-5(4H)-one | C—H and C=O | C—H···O | Zigzag Chains nih.gov |

Discrete Rings and Dimers:

In addition to infinite chains, 4H-1,2,4-triazole derivatives can also form discrete, closed-loop structures, often referred to as rings or dimers, through self-complementary hydrogen bonding patterns. For example, the crystal structure of 3-(3-methoxybenzyl)-4-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione reveals that molecules are linked into centrosymmetric dimers via intermolecular N—H···S hydrogen bonds. nih.gov The presence of the thione group provides both a hydrogen bond donor (N-H) and an acceptor (S), facilitating the formation of this stable dimeric motif. These dimers can then be considered as the fundamental building blocks for further assembly into more extended structures.

Two-Dimensional Networks:

The extension of supramolecular assembly from one-dimensional chains to two-dimensional networks requires the presence of multiple, directionally distinct non-covalent interactions. While less common than chain motifs, 2D networks can be formed when molecules possess functional groups capable of engaging in simultaneous interactions in different directions.

The following table details the types of interactions that can lead to the formation of dimers and potentially contribute to two-dimensional networks in related triazole compounds.

| Compound Analogue | Interacting Groups | Interaction Type | Resulting Architecture | Centroid-to-Centroid Distance (Å) |

| 3-(3-Methoxybenzyl)-4-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione | N—H and C=S | N—H···S | Centrosymmetric Dimers nih.gov | N/A |

| 4-Benzyl-1-p-tolyl-1H-1,2,4-triazol-5(4H)-one | Triazole and Benzene Rings | π–π stacking | Contributes to chain packing nih.gov | 3.632 nih.gov |

| 4-(4-chlorophenyl)-3-[(4-fluorobenzyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole | Multiple functional groups | Weak H-bonds, Chalcogen bonds, F···π, S···C(π) | Complex 3D self-assembly acs.orgnih.gov | N/A |

Based on these analogous structures, it can be inferred that this compound likely forms extended supramolecular architectures in the solid state. The presence of the triazole ring provides potential hydrogen bond donors and acceptors, while the benzyl and methoxy (B1213986) groups can participate in weaker C—H···N, C—H···O, and π–π stacking interactions. The specific architecture adopted would depend on the subtle energetic balance of these various non-covalent forces.

Derivatization and Chemical Transformations of 4h 1,2,4 Triazole Scaffolds

Synthesis of Schiff Bases and Related Compounds from Triazole Precursors

The synthesis of Schiff bases from 4-amino-1,2,4-triazole (B31798) precursors is a common and effective method for introducing structural diversity. This reaction typically involves the condensation of a primary amino group on the triazole ring with an aldehyde or ketone.

For instance, 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols can be reacted with various aldehydes to form the corresponding Schiff bases. nih.gov This condensation is often catalyzed by a few drops of glacial acetic acid in a solvent like absolute ethanol (B145695) and proceeds under reflux conditions. chemmethod.comchemmethod.com The resulting imine (C=N) bond is a key feature of the Schiff base.

A further derivatization of these Schiff bases can lead to the formation of Mannich bases. This involves the reaction of the Schiff base with formaldehyde (B43269) and a secondary amine. nih.gov This three-component reaction introduces an aminomethyl group, further functionalizing the triazole scaffold.

The general synthetic pathway can be summarized as follows:

Formation of Schiff Base: A 4-amino-1,2,4-triazole derivative is condensed with an appropriate aldehyde or ketone. chemmethod.comresearchgate.net

Formation of Mannich Base: The synthesized Schiff base is then reacted with formaldehyde and a suitable amine to yield the Mannich base. nih.gov

These reactions are valuable for creating a wide array of derivatives from a common triazole precursor. The specific aldehydes, ketones, and amines used in these reactions can be varied to produce a library of compounds with different steric and electronic properties.

Strategies for Modifying Triazole Ring Substituents

Modifying the substituents on the 1,2,4-triazole (B32235) ring is a key strategy for fine-tuning the chemical and physical properties of the molecule. Common approaches include alkylation, acylation, and the introduction of new functional groups through multi-step synthetic sequences.

S-Alkylation and S-Acylation Reactions

For 1,2,4-triazole derivatives containing a thiol group, such as 4,5-disubstituted-4H-1,2,4-triazole-3-thiols, S-alkylation and S-acylation are important transformations. These reactions target the sulfur atom, which acts as a nucleophile.

S-Alkylation is typically achieved by reacting the triazole-3-thiol with an alkyl halide in the presence of a base. mdpi.comproquest.com Common bases used for this purpose include cesium carbonate (Cs₂CO₃) in a solvent like N,N-dimethylformamide (DMF) or potassium carbonate. mdpi.commdpi.com The reaction proceeds via the formation of a thiolate anion, which then displaces the halide from the alkylating agent. mdpi.com For example, 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol has been successfully S-alkylated using 2-bromo-1-phenylethanone. mdpi.comproquest.com

S-Acylation involves the reaction of the triazole-3-thiol with an acylating agent, such as an acyl chloride or anhydride (B1165640). This reaction also typically requires a base to facilitate the formation of the thiolate nucleophile.

The choice of alkylating or acylating agent allows for the introduction of a wide variety of substituents onto the sulfur atom, significantly altering the molecule's properties.

Introduction of Diverse Functional Groups via Synthetic Routes

Beyond direct alkylation or acylation of existing functional groups, multi-step synthetic routes can be employed to introduce a wider range of functionalities onto the 4H-1,2,4-triazole scaffold. These routes often involve the transformation of one functional group into another or the construction of new rings fused to the triazole core.

One common strategy begins with a precursor like 3,5-disubstituted-4-amino-4H-1,2,4-triazole. chemmethod.com The amino group can be converted into a Schiff base, as described in section 8.1. The Schiff base can then undergo further reactions. For example, an addition reaction with acetyl chloride can introduce an N-acyl group. chemmethod.comchemmethod.com This N-acyl derivative can then be reacted with thiourea (B124793) to form an N-thiourea derivative. chemmethod.com

These intermediate products serve as building blocks for more complex structures. The introduction of functional groups like amines, thiols, and carbonyls opens up possibilities for a wide range of subsequent chemical transformations. The Suzuki cross-coupling reaction has also been utilized to synthesize 4-alkyl-3,5-diaryl-4H-1,2,4-triazole derivatives, demonstrating a powerful method for creating carbon-carbon bonds and introducing aryl substituents. nih.gov

Cyclization Reactions of Intermediate Triazole Derivatives

Intermediate triazole derivatives can undergo cyclization reactions to form fused heterocyclic systems. These reactions often involve the intramolecular reaction of two functional groups on the triazole or its substituents.

A notable example is the synthesis of triazolothiadiazines. This can be achieved by reacting a 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol with an α-haloketone or a similar bifunctional electrophile. nih.gov The reaction proceeds through an initial S-alkylation followed by an intramolecular cyclization, where the amino group attacks the carbonyl carbon, leading to the formation of the fused ring system. nih.gov The reaction conditions, such as the solvent and base used, can influence the outcome and yield of the cyclization. For instance, these reactions are often carried out in refluxing ethanol. nih.gov

Another approach involves the reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols with hydrazonoyl chlorides in the presence of a base like triethylamine (B128534) to afford nih.govmdpi.comnih.govtriazolo[3,4-b] nih.govnih.govnih.govthiadiazines. researchgate.net The versatility of these cyclization reactions allows for the creation of a variety of fused heterocyclic compounds with distinct structural features.

Studies on Regioselectivity in Derivatization Reactions

When a 1,2,4-triazole derivative possesses multiple potential reaction sites, the regioselectivity of the reaction becomes a critical consideration. For example, in the alkylation of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols, there is a possibility of either S-alkylation or N-alkylation due to the tautomeric equilibrium between the thione and thiol forms.

Studies have shown that in a basic medium, alkylation can theoretically occur at either the sulfur atom of the thiol tautomer or the nitrogen atom of the thione tautomer. mdpi.com However, experimental evidence, including 2D NMR spectroscopic analysis, has demonstrated that the alkylation of 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol with 2-bromo-1-phenylethanone in the presence of cesium carbonate occurs exclusively at the sulfur atom, resulting in S-alkylation. mdpi.com This high regioselectivity is a valuable aspect of the derivatization of these compounds, allowing for predictable and controlled synthesis of specific isomers.

The reaction conditions, including the choice of base and solvent, can play a role in directing the regioselectivity of such reactions. Understanding and controlling the regioselectivity is crucial for the unambiguous synthesis of desired triazole derivatives.

Academic Research Perspectives and Future Directions in 4h 1,2,4 Triazole Chemistry

Exploration of Unexplored Synthetic Pathways for 4-(4-Methoxybenzyl)-4H-1,2,4-triazole and its Derivatives

The synthesis of 4H-1,2,4-triazoles is a well-established area of organic chemistry, yet the pursuit of novel, more efficient, and environmentally benign pathways continues. For the specific synthesis of this compound and its derivatives, research is moving beyond traditional methods to explore innovative strategies.

Established synthetic routes to the 4H-1,2,4-triazole core often involve the cyclization of intermediates derived from hydrazides, amidrazones, or thiosemicarbazides. For instance, a common approach involves the reaction of diacylhydrazines with primary amines, such as 4-methoxybenzylamine, in the presence of a dehydrating agent. Another versatile method is the oxidative cyclization of amidrazones with aldehydes.

Future explorations are focused on several key areas:

Metal-Free Catalysis: Developing intermolecular reactions under aerobic oxidative conditions, potentially using iodine catalysis, to construct the triazole ring from readily available hydrazones and amines. This approach avoids the use of heavy metals, aligning with the principles of green chemistry.

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reactions, such as the cyclodehydration of secondary amides and hydrazides, can significantly reduce reaction times and improve yields.

Flow Chemistry: Continuous flow processes offer precise control over reaction parameters, enhancing safety and scalability. The application of flow chemistry to triazole synthesis could enable more efficient and automated production of this compound derivatives.

One-Pot Reactions: Designing multi-component, one-pot syntheses minimizes waste and purification steps. A potential one-pot strategy could involve the triflic anhydride (B1165640) activation of a secondary amide followed by a microwave-induced cyclodehydration with a substituted hydrazide.

| Synthetic Pathway | Key Reactants | Conditions | Potential Advantages | Reference |

|---|---|---|---|---|

| Einhorn–Brunner/Pellizzari Type | Diacylhydrazines, Primary Amines | Dehydrating agents (e.g., PCl5) | Traditional, well-understood | |

| Oxidative Cyclization | Amidrazones, Aldehydes | Ceric ammonium (B1175870) nitrate, PEG | Environmentally benign, recyclable medium | |

| Metal-Free Aerobic Oxidation | Hydrazones, Amines | I2/TBHP or other systems | Avoids heavy metals, mild conditions | |

| Microwave-Assisted Cyclodehydration | Secondary Amides, Hydrazides | Triflic anhydride, microwave | Rapid, one-pot potential |

Advanced Computational Modeling for Deeper Structure-Property Relationship Understanding